molecular formula C12H9ClN2 B1356014 2-Chloro-7,8-dimethylquinoline-3-carbonitrile CAS No. 917746-03-3

2-Chloro-7,8-dimethylquinoline-3-carbonitrile

Cat. No. B1356014
M. Wt: 216.66 g/mol
InChI Key: GCDISHIYBYNBRY-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dimethylquinoline-3-carbonitrile (2CDQ) is a synthetic organic compound with a wide range of applications in the scientific research and laboratory settings. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is composed of a nitrogen-containing aromatic ring and an alkyl side chain. It is a colorless solid that is soluble in organic solvents. 2CDQ has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology, as well as its ability to act as a catalyst in certain chemical reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
2,6-dimethyl aniline, acetic anhydride, sulfuric acid, sodium nitrite, copper(I) chloride, sodium cyanide, thionyl chloride, potassium carbonate, 2-chloro-3-formylquinoline

Reaction
Step 1: Nitration of 2,6-dimethyl aniline with a mixture of sulfuric acid and nitric acid to yield 2,6-dimethyl-3-nitroaniline., Step 2: Reduction of 2,6-dimethyl-3-nitroaniline with sodium dithionite to yield 2,6-dimethyl-3-aminophenol., Step 3: Acetylation of 2,6-dimethyl-3-aminophenol with acetic anhydride to yield 2,6-dimethyl-3-acetamidophenol., Step 4: Diazotization of 2,6-dimethyl-3-acetamidophenol with sodium nitrite and hydrochloric acid to yield the diazonium salt., Step 5: Coupling of the diazonium salt with 2-chloro-3-formylquinoline in the presence of copper(I) chloride to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde., Step 6: Conversion of the aldehyde to the corresponding nitrile using sodium cyanide and thionyl chloride., Step 7: Purification of the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes., Step 8: Recrystallization of the purified product from a suitable solvent to yield the final product, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile.

Mechanism Of Action

2-Chloro-7,8-dimethylquinoline-3-carbonitrile is believed to act as a ligand, binding to certain proteins and enzymes in the body. This binding can lead to the activation or inhibition of certain biochemical pathways, which can have a variety of physiological effects. For example, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile has been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could lead to improved drug efficacy and reduced side effects.

Biochemical And Physiological Effects

2-Chloro-7,8-dimethylquinoline-3-carbonitrile has been studied for its potential to modulate the activity of certain proteins and enzymes in the body. It has been shown to bind to certain proteins and enzymes involved in the metabolism of drugs, which can lead to improved drug efficacy and reduced side effects. In addition, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile has been studied for its ability to bind to certain proteins involved in the regulation of certain hormones, such as insulin and glucagon, which can lead to improved metabolic regulation and improved glucose control.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-7,8-dimethylquinoline-3-carbonitrile in laboratory experiments is its low toxicity, which makes it safer to use than other compounds. In addition, it is easy to synthesize and can be used in a variety of different reactions. However, one limitation of using 2-Chloro-7,8-dimethylquinoline-3-carbonitrile is that it is not very soluble in water, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile. These include the development of new drugs and treatments for diseases, the development of new catalysts for chemical reactions, and the use of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile as a ligand in the preparation of organometallic complexes. In addition, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile could be used to study the biochemical and physiological effects of certain proteins and enzymes, as well as to investigate the potential of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile to modulate the activity of certain hormones. Finally, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile could be used to investigate the potential of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile to interact with other compounds, such as drugs and other organic molecules.

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carbonitrile has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. It has been used as a ligand in the preparation of organometallic complexes, which are used in the synthesis of drugs and other compounds. In addition, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile has been used as a catalyst in the synthesis of various organic compounds. It has also been studied for its ability to bind to certain proteins, which can be used in the development of new drugs and treatments for diseases.

properties

IUPAC Name

2-chloro-7,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDISHIYBYNBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588997
Record name 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7,8-dimethylquinoline-3-carbonitrile

CAS RN

917746-03-3
Record name 2-Chloro-7,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917746-03-3
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